molecular formula C14H9FOS2 B2779725 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one CAS No. 1164519-83-8

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one

Cat. No.: B2779725
CAS No.: 1164519-83-8
M. Wt: 276.34
InChI Key: MDESVXURCXTBGM-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group and a thieno[2,3-b]thiopyran ring system, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-fluorobenzaldehyde with a thieno[2,3-b]thiopyran derivative in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
  • 5-[(Z)-(3-trifluoromethylphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one

Uniqueness

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is unique due to the presence of a single fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with multiple fluorine atoms or different substituents .

Properties

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESVXURCXTBGM-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)F)C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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